

InCl₃ catalyzed Mukaiyama-Michael addition

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Compound Focus: Indium dichloride

CAS No.: 13465-11-7

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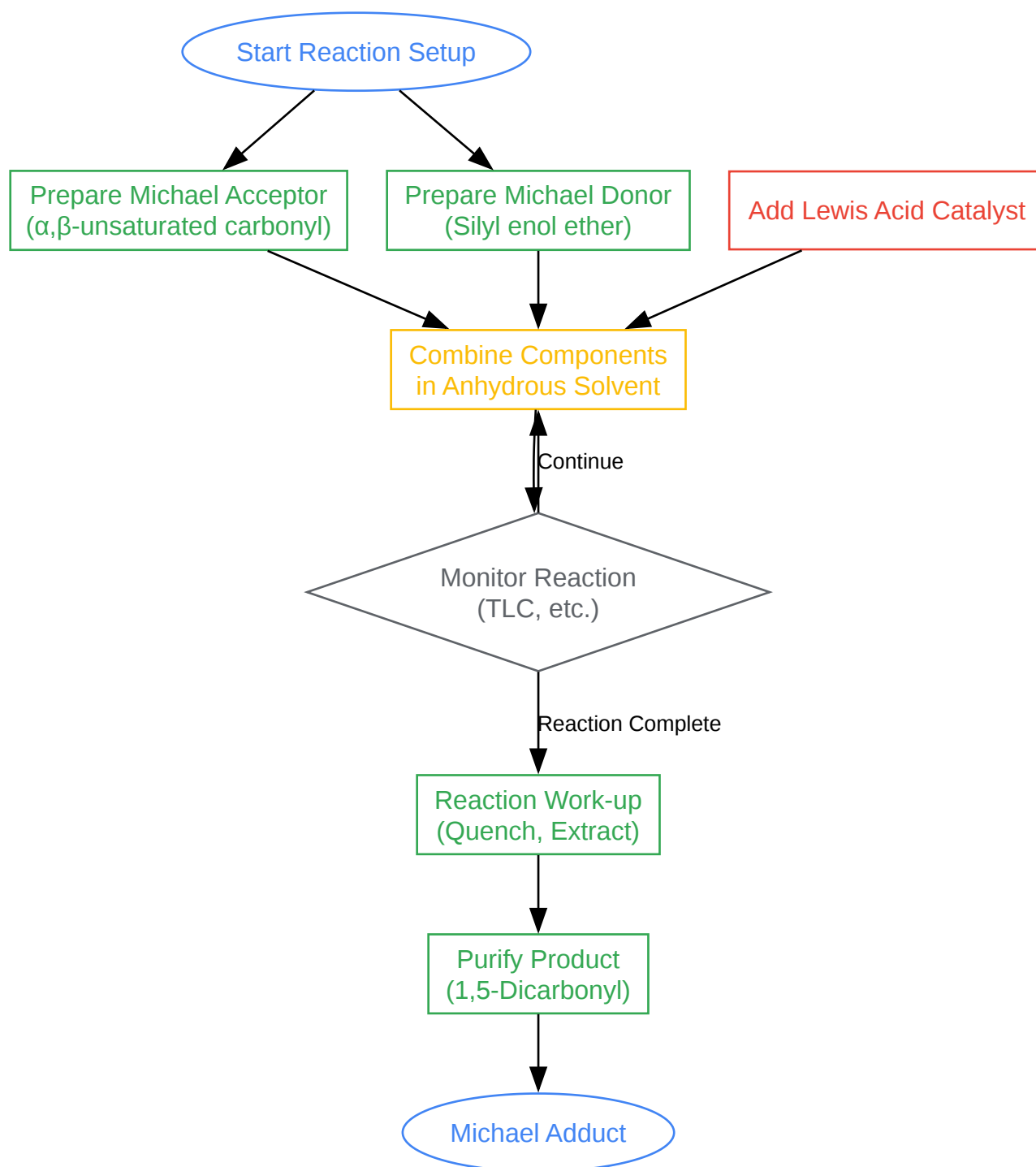
Mukaiyama-Michael Reaction Overview

The **Mukaiyama-Michael reaction** is a Lewis acid-catalyzed conjugate addition of a silyl enol ether (or ketene acetal) to an α,β -unsaturated carbonyl compound [1]. It's a powerful method for forming carbon-carbon bonds and creating vicinal stereocenters and all-carbon quaternary centers [2] [3].

Key components of the reaction are:

- **Michael Acceptor:** An α,β -unsaturated system (enone, enal, enoate).
- **Michael Donor:** A silyl enol ether or silyl ketene acetal.
- **Catalyst:** Typically a Lewis acid. While your query specifies InCl₃, other common catalysts include TiCl₄, Cu(II) complexes with bisoxazoline ligands, and chiral organocatalysts [1] [4] [3].

The general workflow for this reaction is outlined below.



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General Experimental Considerations

While a specific protocol for InCl_3 is not available, the following table summarizes conditions from closely related Lewis acid-catalyzed systems that can serve as a reference [3] [5] [6].

Reaction Component	Typical Examples	Considerations for Protocol Development
Catalyst	TiCl_4 , $\text{Cu}(\text{OTf})_2$, Box-metal complexes [1] [3]	InCl_3 is a mild, water-tolerant Lewis acid. Loadings often 5-30 mol% [3].
Michael Donor	Silyl enol ethers, Silyl ketene acetals [1] [3]	Defined stereochemistry impacts diastereoselectivity [3]. Prepare under anhydrous conditions.

| **Michael Acceptor** | Enones, Alkylidene malonates, 3-Alkenoyl-2-oxazolidinones [1] [3] | Electrophiles capable of bidentate coordination to Lewis acid often give high selectivity [3]. || **Solvent** | Dichloromethane (DCM), Toluene, Acetonitrile [6] | Must be anhydrous. Choice depends on catalyst and substrate solubility. || **Temperature** | $-78\text{ }^\circ\text{C}$ to Room Temperature [6] | Lower temperatures often improve enantioselectivity in asymmetric versions. || **Reaction Time** | Several hours to overnight [6] | Monitor by TLC or LC-MS. || **Additives** | Hexafluoro-2-propanol (HFIP), Weak acids (TFA) [1] [6] | Can improve catalyst turnover and selectivity. |

A proposed general procedure, based on these common practices, would be:

- **Setup:** Conduct all operations under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
- **Reaction:** Cool the reaction vessel (e.g., to 0°C). Add the Lewis acid catalyst (e.g., InCl_3) to a solution of the Michael acceptor in the chosen solvent. Stir for a few minutes to allow complexation.
- **Addition:** Slowly add the silyl enol ether (Michael donor) dropwise. Let the reaction warm to room temperature or maintain at a specific temperature as required.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or other analytical methods until the starting material is consumed.
- **Work-up:** Quench the reaction by adding a saturated aqueous solution of ammonium chloride or a few drops of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic extracts, and dry over anhydrous sodium sulfate.
- **Purification:** Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography or recrystallization.

Suggestions for Further Research

Developing a new catalytic method requires consulting specialized scientific resources. Here are a few suggestions:

- **Search Patent Databases:** Tools like Google Patents or the USPTO website might contain proprietary methods using InCl_3 .
- **Consult Specialized Journals:** Look in journals dedicated to synthetic organic chemistry (e.g., *Journal of Organic Chemistry*, *Advanced Synthesis & Catalysis*) for recent primary literature.
- **Leverage Known Indium Chemistry:** Since InCl_3 is known for its water tolerance and mild Lewis acidity, you could design a protocol by adapting conditions from other InCl_3 -promoted reactions and applying them to standard Mukaiyama-Michael substrates.

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References

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